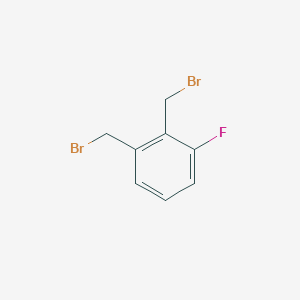

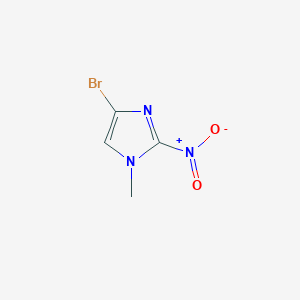

4-Bromo-1-methyl-2-nitro-1h-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1-methyl-2-nitro-1h-imidazole is a heterocyclic compound. It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

The synthesis of 4-Bromo-1-methyl-2-nitro-1h-imidazole involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This process is facile, safe, and easy to scale up .Molecular Structure Analysis

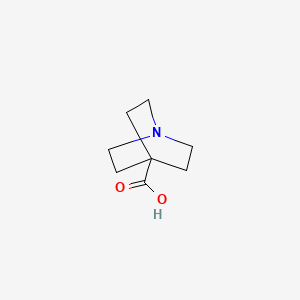

The molecular structure of 4-Bromo-1-methyl-2-nitro-1h-imidazole consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

4-Bromo-1-methyl-2-nitro-1h-imidazole is a solid substance . It has a molecular weight of 206 . The storage temperature is between 2-8°C in a dry, sealed environment .科学的研究の応用

Synthesis of Novel Compounds

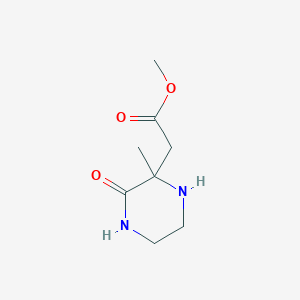

Research has focused on the reaction of nitrohaloimidazoles with amino acids, leading to the synthesis of N-substituted amino acids and their esters, showcasing the versatility of halogenated imidazoles in organic synthesis (Kochergin et al., 2013). Additionally, the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole demonstrates the potential for synthesizing brominated imidazoles as intermediates for further chemical transformations (Lobana et al., 2011).

Structural and Spectroscopic Analysis

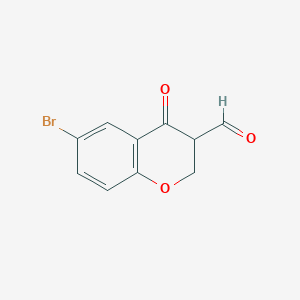

Crystallographic and spectroscopic analyses reveal the structural uniqueness of brominated imidazoles, such as in the case of 5-bromo-2-methyl-4-nitro-1H-imidazole, which forms infinite chains connected by N-H...N hydrogen bonding, highlighting the role of halogen atoms in determining molecular packing and interaction patterns (Wagner et al., 2007).

Antimicrobial Activities

The synthesis of N-alkylated derivatives of imidazole, including those with nitro and bromo substitutions, has been explored for their antibacterial properties. These studies indicate that the structural modifications of imidazoles can significantly influence their biological activities, offering pathways for developing new antimicrobial agents (Khabnadideh et al., 2003).

Corrosion Inhibition

Research into the inhibitive properties of heterocyclic compounds, including 4-nitroimidazole derivatives, for acidic iron corrosion has provided insights into the effectiveness of these compounds as corrosion inhibitors. The studies suggest that the presence of nitro and other substituents on the imidazole ring can enhance the protective capabilities against corrosion, highlighting the potential industrial applications of these compounds (Babić-Samardžija et al., 2005).

Intermediates in Synthesis

The utility of bromomethyl-4-nitroimidazoles as precursors in the synthesis of hypoxia-selective prodrugs demonstrates the potential of brominated nitroimidazoles in medicinal chemistry. The efficient synthesis of such compounds opens up new avenues for the development of targeted therapeutic agents (Lu et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-1-methyl-2-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBYDLKQWOUNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559319 |

Source

|

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-2-nitro-1h-imidazole | |

CAS RN |

121816-79-3 |

Source

|

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。